Alrestatin

Vue d'ensemble

Description

Alrestatin est un composé chimique connu pour son rôle d'inhibiteur de la réductase aldéhydique, une enzyme impliquée dans les complications du diabète sucré, telles que la neuropathie diabétique . Il a été synthétisé pour la première fois en 1969 et a été le premier inhibiteur de la réductase aldéhydique à biodisponibilité orale à subir des essais cliniques .

Méthodes De Préparation

Alrestatin peut être synthétisé par réaction de l'anhydride naphtalique avec la glycine . Cette réaction implique la formation d'un intermédiaire clé, qui est ensuite traité davantage pour produire le produit final. La voie de synthèse est relativement simple et implique des techniques de synthèse organique standard.

Analyse Des Réactions Chimiques

Alrestatin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Il peut également être réduit pour produire différentes formes réduites.

Substitution : this compound peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des complications du diabète . Sa capacité à inhiber la réductase aldéhydique en fait un candidat prometteur pour prévenir ou atténuer la neuropathie diabétique et d'autres affections connexes. En outre, l'this compound a été exploré pour son utilisation potentielle dans d'autres domaines de la médecine et de la biologie, y compris ses effets sur d'autres voies métaboliques et son potentiel comme outil de recherche pour étudier l'inhibition enzymatique .

Mécanisme d'action

Le principal mécanisme d'action de l'this compound implique son inhibition de l'enzyme réductase aldéhydique . En se liant au site actif de l'enzyme, l'this compound empêche la conversion du glucose en sorbitol, un processus impliqué dans le développement des complications diabétiques. Cette inhibition contribue à réduire l'accumulation de sorbitol dans les tissus, atténuant ainsi les effets négatifs associés au diabète .

Applications De Recherche Scientifique

Diabetic Neuropathy

Alrestatin has been primarily investigated for its effects on diabetic peripheral neuropathy (DPN). Several studies have reported mixed results regarding its efficacy:

- Study Findings : In a controlled trial involving ten patients with DPN, this compound showed some subjective improvements in symptoms but lacked significant objective changes in nerve conduction velocities . Another study indicated that while subjective symptoms improved, objective measures did not show significant benefits .

- Data Table: Summary of Clinical Trials on Diabetic Neuropathy

Cataract Formation

Another area of interest is this compound's effect on cataract formation due to its ability to inhibit sorbitol accumulation in the lens:

- Research Findings : A study demonstrated that this compound effectively blocked sorbitol formation in both diabetic and nondiabetic lenses, suggesting potential protective effects against diabetic cataracts .

Safety and Toxicity Profile

Despite its potential benefits, this compound's clinical development was hindered by safety concerns:

- Adverse Effects : Reports indicated a high incidence of hepatotoxicity among patients treated with this compound, leading to its discontinuation from clinical use . Additionally, studies noted that while no acute toxicity was observed at certain dosages, the overall safety profile was concerning compared to other ARIs like tolrestat .

Comparative Analysis with Other Aldose Reductase Inhibitors

This compound is one of several ARIs that have been explored for similar applications. A comparative analysis can help contextualize its efficacy and safety:

| Aldose Reductase Inhibitor | Year Introduced | Clinical Use Status | Notable Efficacy Findings |

|---|---|---|---|

| This compound | 1969 | Discontinued | Mixed results in neuropathy |

| Tolrestat | 1980s | Ongoing Trials | Some benefits in neuropathy |

| Sorbinil | 1980s | Discontinued | Limited effectiveness reported |

Case Study: Efficacy in Diabetic Patients

A retrospective analysis of patients receiving this compound treatment highlighted variability in outcomes based on disease severity and duration:

Mécanisme D'action

The primary mechanism of action of alrestatin involves its inhibition of the enzyme aldose reductase . By binding to the active site of the enzyme, this compound prevents the conversion of glucose to sorbitol, a process that is implicated in the development of diabetic complications. This inhibition helps to reduce the accumulation of sorbitol in tissues, thereby mitigating the adverse effects associated with diabetes .

Comparaison Avec Des Composés Similaires

Alrestatin est structurellement apparenté à d'autres inhibiteurs de la réductase aldéhydique, tels que le tolrestat . Bien que les deux composés partagent un mécanisme d'action similaire, l'this compound a été le premier à être synthétisé et testé pour sa biodisponibilité orale . D'autres composés similaires comprennent l'épalrestat et le zopolrestat, qui inhibent également la réductase aldéhydique mais peuvent différer dans leurs propriétés pharmacocinétiques et leur efficacité clinique .

Activité Biologique

Alrestatin (AY 22,284) is an aldose reductase inhibitor that has been studied primarily for its potential therapeutic effects in diabetic complications, particularly diabetic peripheral neuropathy. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanism of action.

This compound functions by inhibiting the enzyme aldose reductase, which is responsible for converting glucose into sorbitol via the polyol pathway. This pathway is implicated in the development of diabetic complications due to the accumulation of sorbitol and fructose, which can lead to osmotic and oxidative stress in tissues such as nerves and lenses.

Binding Affinity and Inhibition

Research indicates that this compound binds preferentially to the enzyme/NADP+ complex. The binding mechanism involves specific amino acid residues in the active site of aldose reductase, such as Tyr48, which play a crucial role in inhibitor binding. Studies have shown that mutations at this site can significantly reduce the inhibitory potency of this compound and related compounds .

Clinical Trials and Efficacy

Several clinical studies have assessed the efficacy of this compound in treating diabetic neuropathy:

- Single-Blind Placebo-Controlled Trial : A study involving nine patients with diabetic peripheral neuropathy demonstrated subjective benefits from this compound; however, objective measures of nerve conduction did not show significant improvements. Notably, some patients experienced substantial toxicity, including photosensitive skin rashes .

- 30-Day Oral Trial : In another trial with four diabetic patients, this compound was administered orally without significant subjective or objective improvements in clinical symptoms or nerve conduction velocities. The study highlighted that intravenous administration resulted in higher serum levels compared to oral dosing .

- Effect on Cataract Formation : this compound was also evaluated for its effects on lens opacification in diabetic patients. It effectively blocked sorbitol formation in both diabetic and nondiabetic lenses, suggesting a protective role against cataract development .

Case Studies

- Case Study 1 : A patient treated with intravenous this compound reported subjective improvements in symptoms two days post-infusion, lasting approximately three weeks after treatment cessation. However, no significant changes were observed in nerve conduction studies .

- Case Study 2 : In a cohort of ten patients with diabetic peripheral neuropathy, physical examinations and laboratory tests conducted before and after treatment indicated no significant changes despite patient-reported improvements .

Safety Profile

The safety profile of this compound has been a concern due to reports of adverse effects such as skin rashes and gastrointestinal disturbances. In clinical trials, while acute toxicity was not observed at therapeutic doses, the potential for side effects necessitates careful monitoring during treatment.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Sample Size | Administration Method | Key Findings |

|---|---|---|---|

| Single-Blind Placebo Trial | 9 | Oral | Subjective benefits noted; objective measures unchanged; notable toxicity |

| 30-Day Oral Trial | 4 | Oral | No subjective or objective improvements; lower serum levels than IV admin |

| Cataract Formation Study | N/A | N/A | Effective in blocking sorbitol formation in lenses from both diabetic groups |

Propriétés

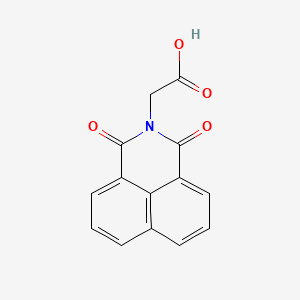

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCIFQCGJIRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045655 | |

| Record name | Alrestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-04-2 | |

| Record name | Alrestatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alrestatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alrestatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alrestatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 51411-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alrestatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALRESTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alrestatin's primary mechanism of action?

A1: this compound primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]

Q2: How does this compound's inhibition of aldose reductase affect cellular processes?

A2: By inhibiting aldose reductase, this compound reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]

Q3: Does this compound preferentially bind to a specific form of aldose reductase?

A3: Research suggests that this compound binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]

Q4: What role does Tyrosine 48 play in this compound's binding to aldose reductase?

A4: Tyrosine 48 (Tyr48) is crucial for this compound's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both this compound binding and enzyme inhibition, highlighting its importance. []

Q5: What is the "this compound double-decker" phenomenon?

A5: In a unique finding, researchers observed the binding of two this compound molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "this compound double-decker." []

Q6: What is the significance of the "this compound double-decker" observation?

A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one this compound molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []

Q7: What is the molecular formula and weight of this compound?

A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q8: What is the impact of this compound on arginine-induced hormone secretion in rats?

A11: this compound has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for this compound in diabetes management. []

Q9: What is the effect of this compound on neutrophil function under hyperglycemic conditions?

A13: Studies indicate that this compound can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] this compound, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.